molecular formula C7H12N2O B13250116 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13250116
M. Wt: 140.18 g/mol
InChI Key: HPDLXBRJKXZYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the imidazole ring and an ethan-1-ol group attached to position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding ethylimidazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are typically employed.

Major Products

    Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)ethanal or 2-(1-ethyl-1H-imidazol-2-yl)ethanoic acid.

    Reduction: Formation of 1-ethylimidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
  • 2-(1H-imidazol-1-yl)ethanol
  • 2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of the ethyl group at position 1 of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its similar counterparts.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-2-9-5-4-8-7(9)3-6-10/h4-5,10H,2-3,6H2,1H3

InChI Key

HPDLXBRJKXZYCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.